3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride
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Overview
Description
3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride is a compound with a molecular formula of C10H17ClN2O3 and a molecular weight of 248.71 g/mol . This compound is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure . Oxazolidine derivatives are known for their biological activities and are used as key intermediates in the synthesis of various chemical compounds .
Preparation Methods
The synthesis of 3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride can be achieved through multicomponent reactions involving 1,2-amino alcohols . One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method includes transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are functionalized oxazolidines, which can be further utilized in the synthesis of other biologically active compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazolidine derivatives are known for their antimicrobial and anticancer properties . They are also used in the development of pharmaceuticals and agrochemicals . In the industrial sector, these compounds are utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-((1-Aminocyclohexyl)methyl)oxazolidine-2,4-dione hydrochloride can be compared with other similar compounds such as thiazolidines and oxazolidinones . Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they exhibit diverse biological activities, including anticancer and antimicrobial properties . Oxazolidinones, on the other hand, are known for their antibacterial properties and are used in the development of antibiotics .
Properties
Molecular Formula |
C10H17ClN2O3 |
---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
3-[(1-aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c11-10(4-2-1-3-5-10)7-12-8(13)6-15-9(12)14;/h1-7,11H2;1H |
InChI Key |
KLQQBDOOSLFQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C(=O)COC2=O)N.Cl |
Origin of Product |
United States |
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